molecular formula C13H13FN3O4P B609780 Osilodrostat phosphate CAS No. 1315449-72-9

Osilodrostat phosphate

Cat. No.: B609780
CAS No.: 1315449-72-9
M. Wt: 325.23 g/mol
InChI Key: FMCPYRDGUZBOJZ-BTQNPOSSSA-N
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Description

Osilodrostat phosphate is a potent inhibitor of cortisol synthesis, primarily used in the treatment of Cushing’s disease. This condition is characterized by excessive cortisol production, often due to a pituitary adenoma. This compound works by inhibiting the enzyme 11β-hydroxylase, which is crucial in the final step of cortisol biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of osilodrostat phosphate involves several key steps. The starting material is typically a fluorobenzonitrile derivative, which undergoes a series of reactions including cyclization and functional group transformations to form the pyrroloimidazole core structure. The final step involves the phosphorylation of the compound to yield this compound .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This includes the use of high-yield reactions, efficient purification processes, and stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions: Osilodrostat phosphate primarily undergoes metabolic reactions in the body. It is metabolized by multiple cytochrome P450 enzymes, including CYP3A4, CYP2B6, and CYP2D6, as well as uridine diphosphate-glucuronosyl transferases .

Common Reagents and Conditions: The metabolic reactions involve oxidation and reduction processes facilitated by the aforementioned enzymes. These reactions typically occur under physiological conditions within the liver .

Major Products Formed: The primary metabolites of this compound include various hydroxylated and glucuronidated derivatives, which are then excreted from the body .

Scientific Research Applications

Osilodrostat phosphate has several important applications in scientific research:

Mechanism of Action

Osilodrostat phosphate exerts its effects by inhibiting the enzyme 11β-hydroxylase (CYP11B1), which catalyzes the final step in cortisol biosynthesis. By blocking this enzyme, this compound reduces cortisol production, thereby normalizing cortisol levels in patients with Cushing’s disease. Additionally, it inhibits aldosterone synthase (CYP11B2), affecting aldosterone production .

Comparison with Similar Compounds

    Metyrapone: Another inhibitor of cortisol synthesis, but it primarily inhibits 11β-hydroxylase.

    Ketoconazole: An antifungal agent that also inhibits multiple enzymes involved in steroidogenesis.

    Mitotane: Used in the treatment of adrenal carcinoma, it inhibits steroidogenesis at multiple steps.

Uniqueness of Osilodrostat Phosphate: this compound is unique due to its high specificity and potency in inhibiting 11β-hydroxylase, making it particularly effective for treating Cushing’s disease. Unlike other compounds, it also has a dual inhibitory effect on aldosterone synthase, providing additional therapeutic benefits .

Properties

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3.H3O4P/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13;1-5(2,3)4/h1,3,5,7-8,13H,2,4H2;(H3,1,2,3,4)/t13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMCPYRDGUZBOJZ-BTQNPOSSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027857
Record name Osilodrostat phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1315449-72-9
Record name Osilodrostat phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1315449729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osilodrostat phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(5R)-6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name OSILODROSTAT PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6581YAW9V
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